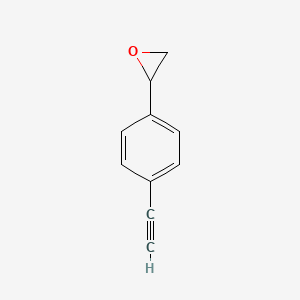
2-(4-Ethynylphenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethynylphenyl)oxirane is an organic compound with the molecular formula C10H8O. It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain. The compound features an ethynyl group attached to a phenyl ring, which is further connected to an oxirane ring. This unique structure imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)oxirane can be achieved through various methods. One common approach involves the reaction of 4-ethynylphenylmagnesium bromide with epichlorohydrin under basic conditions. The reaction typically proceeds as follows:
- Preparation of 4-ethynylphenylmagnesium bromide by reacting 4-ethynylbromobenzene with magnesium in anhydrous ether.
- Addition of epichlorohydrin to the Grignard reagent, followed by workup to isolate the desired oxirane compound.
Another method involves the copper(I)-catalyzed reaction of 2-(2-ethynylphenyl)oxirane with sulfonyl azide and 2-isocyanoacetate, leading to the formation of 3′,5′-dihydro-1H-spiro[benzo[d]oxepine-2,4′-imidazoles] .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethynylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Ethynylphenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Ethynylphenyl)oxirane involves its high reactivity due to the strained oxirane ring. The compound can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The ethynyl group can participate in additional reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Ethynylphenyl)oxirane
- 2-(4-Propynylphenyl)oxirane
- 2-(4-Vinylphenyl)oxirane
Uniqueness
2-(4-Ethynylphenyl)oxirane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other similar oxirane compounds. The ethynyl group can participate in additional reactions, making it a versatile building block in organic synthesis.
Propriétés
Formule moléculaire |
C10H8O |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-(4-ethynylphenyl)oxirane |
InChI |
InChI=1S/C10H8O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h1,3-6,10H,7H2 |
Clé InChI |
ZHAFFVIZRHJFQL-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


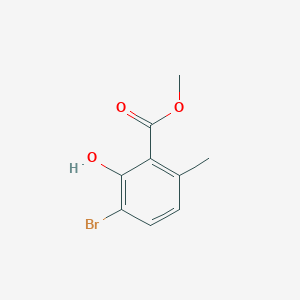
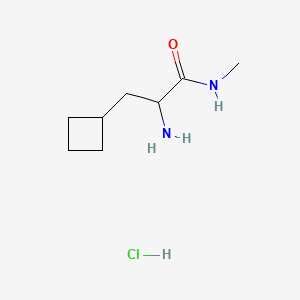
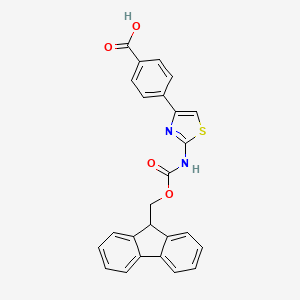
![7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13584352.png)
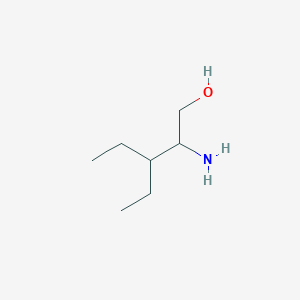
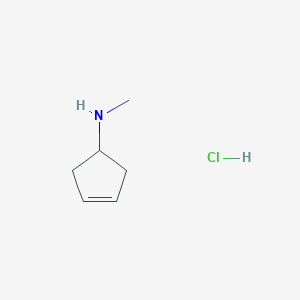

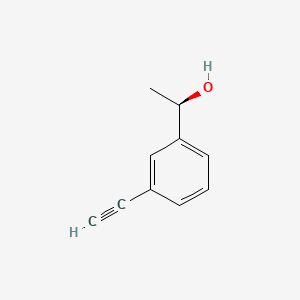
![6-phenyl-N-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584393.png)
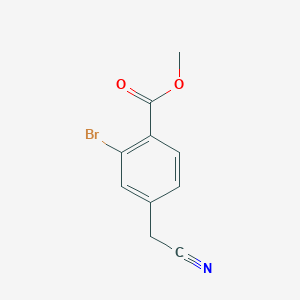

![rac-methyl (1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13584405.png)
![2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride](/img/structure/B13584411.png)

